Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide
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Overview
Description
Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide: is a chemical compound with the molecular formula C11H11BrN2O2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide typically involves the reaction of pyridine derivatives with thiazole precursors. One common method involves the condensation of ethyl bromoacetate with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents .
Medicine: The compound’s ability to interact with various biological targets makes it a candidate for drug development. It is being studied for its potential therapeutic effects in treating infections, cancer, and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of dyes, pigments, and catalysts .
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The pyridine and thiazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis . The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
- Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate hydrobromide
- 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid ethyl ester
- 4-Phenyl-2-(pyridin-4-yl)thiazole derivatives
Uniqueness: Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both pyridine and thiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 4-pyridin-4-yl-1,3-thiazole-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)10-13-9(7-16-10)8-3-5-12-6-4-8;/h3-7H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOZWZYKRREPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=NC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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